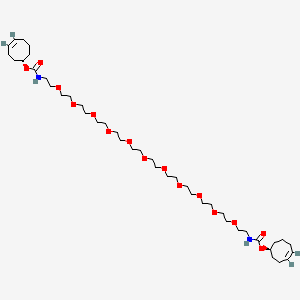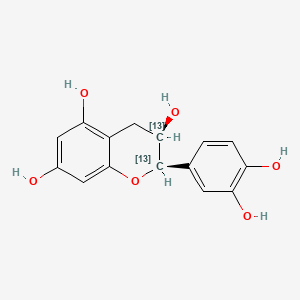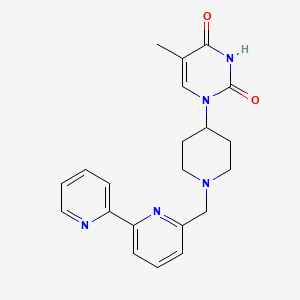
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of anthracene and is often used in scientific research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the non-deuterated version of the compound, followed by the incorporation of deuterium through specific reactions. Common methods include catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the deuterium content and overall chemical integrity of the compound .
化学反应分析
Types of Reactions
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .
科学研究应用
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is used in a wide range of scientific research applications:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves its interaction with molecular targets through its aromatic structure. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions.
相似化合物的比较
Similar Compounds
Anthracene: A non-deuterated version with similar aromatic properties.
Tetracene: Another polycyclic aromatic hydrocarbon with extended conjugation.
Phenanthrene: A compound with a similar structure but different ring fusion.
Uniqueness
The uniqueness of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 lies in its deuterium content, which provides enhanced stability and allows for precise studies in NMR spectroscopy and other analytical techniques .
属性
分子式 |
C16H14O2 |
|---|---|
分子量 |
246.33 g/mol |
IUPAC 名称 |
(1R,2S,11R,12S)-2,5,6,7,8-pentadeuterio-11-(trideuteriomethyl)tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D |
InChI 键 |
NELNWZJOZOSDFH-ROKNWGGVSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H] |
规范 SMILES |
CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)



